molecular formula C9H12N2O4 B10905218 3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10905218
M. Wt: 212.20 g/mol
InChI Key: NSPVZGBINAJBJE-UHFFFAOYSA-N
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Description

3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of an isopropoxycarbonyl group and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The isopropoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isopropoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isopropoxycarbonyl group, which imparts distinct chemical and physical properties. This group increases the compound’s hydrophobicity and can influence its reactivity in various chemical reactions. Additionally, the combination of the isopropoxycarbonyl and methyl groups on the pyrazole ring makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-methyl-3-propan-2-yloxycarbonylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)15-9(14)7-6(8(12)13)4-11(3)10-7/h4-5H,1-3H3,(H,12,13)

InChI Key

NSPVZGBINAJBJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NN(C=C1C(=O)O)C

Origin of Product

United States

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